7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol
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Overview
Description
7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for various functional modifications, making it a versatile scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines. Another approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cycloaddition, and subsequent purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound features a pyrazine ring and has been studied for its antiviral properties.
Uniqueness
7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
7-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C9H14N2O/c1-2-7-3-4-9(12)8-5-6-10-11(7)8/h5-7,9,12H,2-4H2,1H3 |
InChI Key |
IXPJFNWBYQMMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C2=CC=NN12)O |
Origin of Product |
United States |
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